Ethyl 2-bromoisovalerate
Overview
Description
Ethyl 2-bromoisovalerate, also known as ethyl 2-bromo-3-methylbutanoate, is a compound that is of interest in various chemical syntheses. It contains bromo-alkyl and ester functional groups, which are reactive and can be involved in several types of chemical reactions. The compound is used as an intermediate in the synthesis of other chemicals and can be transformed through reactions such as hydrolysis, as well as being a starting material for the synthesis of analogs and derivatives with potential applications in various fields including pharmaceuticals .
Synthesis Analysis
The synthesis of ethyl 2-bromoisovalerate and its analogs can be complex, involving multiple steps and conditions that affect the yield and purity of the final product. For instance, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone involves starting from 2,3-dibromo-1,4-naphthoquinone and modifying the alkyl chain length to produce different analogs . Similarly, the synthesis of ethyl 6-bromosorbate, a related compound, involves allylic bromination of ethyl sorbate, which can result in by-products that are difficult to separate . These syntheses highlight the importance of optimizing reaction conditions to achieve the desired product efficiently.
Molecular Structure Analysis
The molecular structure of ethyl 2-bromoisovalerate and its derivatives can be characterized using various analytical techniques. For example, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were studied using single-crystal X-ray diffraction, revealing details such as space group, hydrogen bonding interactions, and polymeric chain formations . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Ethyl 2-bromoisovalerate undergoes hydrolysis in an alkaline solution, leading to the formation of alcohol and acid. The hydrolysis involves several reaction steps, and a kinetic model can be developed to understand the intrinsic rate constants of these reactions . The conversion of reactants in such reactions is highly dependent on the concentration of the alkaline compound in the aqueous solution, and optimum conditions can be determined for maximum conversion .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-bromoisovalerate and its analogs are influenced by their molecular structure. For instance, the presence of the bromo-alkyl and ester functional groups in ethyl 2-bromoisovalerate makes it susceptible to hydrolysis under alkaline conditions . The analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone exhibit characteristic FT-IR frequencies and UV-Vis spectra due to intramolecular hydrogen bonding and charge transfer interactions, respectively . These properties are important for the identification and application of these compounds in various chemical syntheses.
Scientific Research Applications
Chemistry Education Application
Ethyl 2-bromoisovalerate serves as a case study in chemistry teaching, illustrating the application of research study methods in the classroom. Students engage with materials on Ethyl 2-bromoisovalerate to develop questions and participate in class discussions, enhancing their understanding of chemical concepts and research methodologies (Han Li-rong, 2010).
Enzymatic Resolution in Industrial Production
A novel lipase from Aspergillus oryzae shows high activity and stereoselectivity towards Ethyl 2-bromoisovalerate, facilitating its use in the industrial production of fluvalinate, a pesticide. This enzymatic process achieves high enantiomeric excess and conversion rates, offering a cost-effective method for producing (R)-ethyl 2-bromoisovalerate (Peng Wu et al., 2019).
Role in Chemical Reactions
The hydrolysis of ethyl-2-bromoisobutyrate in alkaline solutions involves the transformation of the bromo-alkyl and ester functional groups into alcohol and acid. This study provides insights into the kinetics and reaction mechanisms, with implications for industrial processes (Maw‐Ling Wang & G. Lam, 2004).
Application in Radical Cyclisation Reactions
Ethyl 2-bromoisovalerate is utilized in the synthesis of complex heterocycles through radical cyclisation reactions. This method enables the creation of new compounds with potential pharmaceutical applications (S. M. Allin et al., 2005).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bromo-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFUWONOILPKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870681 | |
Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromoisovalerate | |
CAS RN |
609-12-1 | |
Record name | Ethyl 2-bromo-3-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromoisovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-bromoisovalerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-bromo-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromo-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-BROMOISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J9877130M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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